
Tropylium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclohepta-2,4,6-trienylium is a monocyclic arene. It derives from a hydride of a cyclohepta-1,3,5-triene.
Aplicaciones Científicas De Investigación
Catalysis
- Tropylium has been used as an organic Lewis acid catalyst in O-H functionalization reactions, showing excellent efficiency across a wide range of diazoalkane and carboxylic acid substrates (Empel et al., 2021).
- It serves as an efficient catalyst for acetalization and transacetalization reactions, marking a greener alternative to metal salt Lewis acid catalysts (Lyons et al., 2017).
Optical and Electronic Applications
- Tropylium ions are used in the creation of novel push-pull organic dyes with strong absorption in the visible range. These dyes are highly responsive to stimuli like solvent, pH change, redox reaction, Lewis base, and counterion (Lyons et al., 2018).
- The electronic spectrum of the tropylium ion has been studied, revealing transitions that contribute to our understanding of its photophysical properties (Murrell & Longuet-Higgins, 1955).
Chemical Synthesis
- Tropylium ion mediated α-cyanation of amines demonstrates its potential in organic synthesis, offering a cleaner alternative to other methods (Allen & Lambert, 2011).
- It has been employed in nucleophilic substitution of alcohols and carboxylic acids, showcasing its utility in facilitating chemical transformations (Nguyen & Bekensir, 2014).
Structure and Properties
- Studies on the vibrational spectrum and structure of the tropylium ion have led to insights into its structural similarity with benzene, contributing to our understanding of aromatic compounds (Fateley & Lippincott, 1957).
- Investigations into the anion-pi interactions involving tropylium ions have expanded our knowledge of the physical nature of these interactions (Quiñonero et al., 2007).
Propiedades
Número CAS |
4118-59-6 |
|---|---|
Nombre del producto |
Tropylium |
Fórmula molecular |
C7H7+ |
Peso molecular |
91.13 g/mol |
Nombre IUPAC |
cyclohepta-1,3,5-triene |
InChI |
InChI=1S/C7H7/c1-2-4-6-7-5-3-1/h1-7H/q+1 |
Clave InChI |
OJOSABWCUVCSTQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C[CH+]C=C1 |
SMILES canónico |
C1=CC=C[CH+]C=C1 |
Sinónimos |
tropylium |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





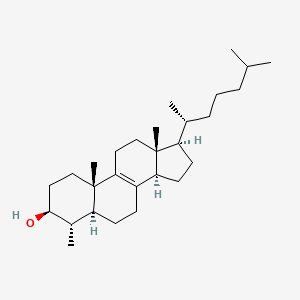
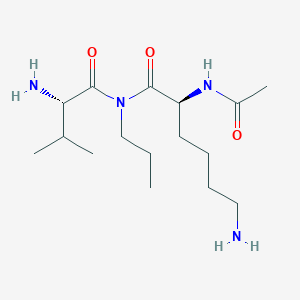


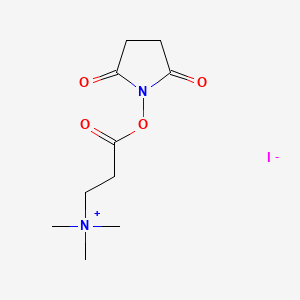
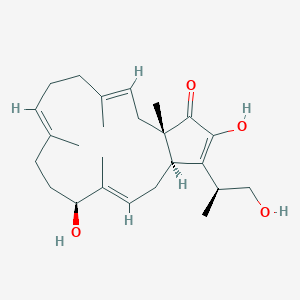

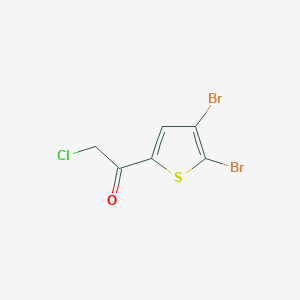
![2-(3,4-dichlorophenyl)-N-methyl-N-[(1S,2S)-2-(1-pyrrolidinyl)cyclohexyl]acetamide](/img/structure/B1234836.png)


